4-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)butanamide
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Overview
Description
4-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)butanamide is a complex organic compound that belongs to the thiazolidinone family This compound is characterized by its unique structure, which includes a thiazolidinone ring, a benzylidene group, and a quinoxaline moiety
Preparation Methods
The synthesis of 4-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)butanamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the thiazolidinone ring: This step involves the reaction of a thioamide with an α-haloketone under basic conditions to form the thiazolidinone ring.
Introduction of the benzylidene group: The thiazolidinone intermediate is then reacted with benzaldehyde in the presence of a base to introduce the benzylidene group.
Attachment of the quinoxaline moiety: Finally, the benzylidene-thiazolidinone intermediate is coupled with quinoxaline-6-amine under appropriate conditions to yield the target compound.
Chemical Reactions Analysis
4-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene group, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an antimicrobial agent, with studies indicating its effectiveness against certain bacterial and fungal strains.
Medicine: Research has explored its potential as an anticancer agent, with some studies suggesting that it may inhibit the growth of certain cancer cell lines.
Industry: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)butanamide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer activity may involve the inhibition of cell proliferation pathways or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
4-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(quinoxalin-6-yl)butanamide can be compared with other thiazolidinone derivatives, such as:
4-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid: This compound shares a similar thiazolidinone core but differs in the substituents attached to the ring.
4-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid: This derivative has a methoxy group on the benzylidene ring, which may alter its chemical and biological properties.
4-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H18N4O2S2 |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
4-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-quinoxalin-6-ylbutanamide |
InChI |
InChI=1S/C22H18N4O2S2/c27-20(25-16-8-9-17-18(14-16)24-11-10-23-17)7-4-12-26-21(28)19(30-22(26)29)13-15-5-2-1-3-6-15/h1-3,5-6,8-11,13-14H,4,7,12H2,(H,25,27)/b19-13- |
InChI Key |
CTZQKGNOLMNIES-UYRXBGFRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CC4=NC=CN=C4C=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC4=NC=CN=C4C=C3 |
Origin of Product |
United States |
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